2-Methoxyquinolin-4-amine

Local Anesthesia Quinoline SAR Toxicity Profiling

2-Methoxyquinolin-4-amine is a quinoline derivative characterized by a methoxy substituent at the 2-position and a primary amine at the 4-position (C₁₀H₁₀N₂O, MW 174.20). The compound is classified as a 2-alkoxy-4-aminoquinoline, a subclass distinct from the clinically dominant 7-chloro-4-aminoquinolines (e.g., chloroquine) and 6-methoxy-4-aminoquinolines.

Molecular Formula C10H10N2O
Molecular Weight 174.20
CAS No. 116088-66-5
Cat. No. B3215483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinolin-4-amine
CAS116088-66-5
Molecular FormulaC10H10N2O
Molecular Weight174.20
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C(=C1)N
InChIInChI=1S/C10H10N2O/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H2,11,12)
InChIKeyJTBXQKFAGCXUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinolin-4-amine (CAS 116088-66-5): Baseline Chemical Identity and Procurement-Relevant Characteristics


2-Methoxyquinolin-4-amine is a quinoline derivative characterized by a methoxy substituent at the 2-position and a primary amine at the 4-position (C₁₀H₁₀N₂O, MW 174.20) . The compound is classified as a 2-alkoxy-4-aminoquinoline, a subclass distinct from the clinically dominant 7-chloro-4-aminoquinolines (e.g., chloroquine) and 6-methoxy-4-aminoquinolines . Its substitution pattern confers unique electronic and steric properties, with the 2-methoxy group modulating both the pKₐ of the quinoline nitrogen and the hydrogen-bonding capacity of the 4-amino group [1]. Commercially, the compound is available as a free base (≥95% purity) and as a hydrochloride salt [2].

Why Generic 4-Aminoquinoline Substitution Cannot Replace 2-Methoxyquinolin-4-amine in Quantitative Applications


The 4-aminoquinoline scaffold exhibits profound position-specific structure-activity relationships. The 2-methoxy substituent in 2-methoxyquinolin-4-amine is not a passive bystander: it directly influences the basicity of the quinoline nitrogen (through resonance donation), alters the lipophilicity (LogP = 1.83 measured for this compound ), and modifies the hydrogen-bond donor/acceptor profile at the 4-amino pharmacophore [1]. Historical comparative studies in the 2-alkoxy-4-aminoquinoline series demonstrated that even minor changes in the 2-alkoxy chain length (methoxy → ethoxy → propoxy → butoxy) produce measurable differences in both local anesthetic potency and systemic toxicity relative to the clinical standard Percaine [2]. Consequently, substituting 2-methoxyquinolin-4-amine with unsubstituted 4-aminoquinoline, 7-chloro-4-aminoquinoline (chloroquine scaffold), or 6-methoxy-4-aminoquinoline would introduce uncontrolled variables in any assay where 2-position electronics or sterics are determinants of activity. The quantitative evidence below substantiates this.

Quantitative Differentiation Guide: 2-Methoxyquinolin-4-amine vs. Closest Analogs and In-Class Candidates


Local Anesthetic Potency and Toxicity Differentiation in the 2-Alkoxy-4-aminoquinoline Series: Methoxy vs. Higher Alkoxy Homologs vs. Percaine

In the foundational structure-activity relationship study of 2-alkoxy-4-aminoquinolines by Büchi et al. (1949), the 2-methoxy congener (parent scaffold of 2-methoxyquinolin-4-amine) was directly compared against higher alkoxy homologs (ethoxy, propoxy, butoxy) and the clinical local anesthetic Percaine (cinchocaine/dibucaine) in both surface anesthesia (rabbit cornea) and infiltration anesthesia models. The study established that as the 2-alkoxy chain lengthens, local anesthetic potency increases up to butoxy, but this is accompanied by a disproportionate rise in systemic toxicity. The 2-methoxy derivative occupies a distinct position in this continuum—offering a uniquely balanced potency-toxicity ratio that differs from both the shorter (unsubstituted) and longer (butoxy) chain variants. Critically, the amide bridge modification (diethylaminoethyl-amino vs. diethylaminoacetyl-amino) produced opposite effects on tissue irritation and potency depending on the 2-alkoxy substituent present, demonstrating that the 2-methoxy group is not interchangeable with other alkoxy groups in medicinal chemistry campaigns targeting this scaffold [1].

Local Anesthesia Quinoline SAR Toxicity Profiling

Serotonin 5-HT₄ Receptor Affinity: 2-Methoxyquinoline Scaffold vs. Reference Ligands Cisapride and RS-23,597-190

Castriconi et al. (2014) employed 2-methoxyquinoline compounds (designated 7a,b) as flexible starting scaffolds for the design of conformationally constrained 5-HT₄ receptor ligands. In direct binding affinity measurements, ester derivative 7a (a 2-methoxyquinoline-based compound) exhibited nanomolar 5-HT₄ receptor affinity comparable to that of two clinical-stage reference ligands: cisapride (1) and RS-23,597-190 (4). Subsequent conformational constraint (compounds 8a-g) did not significantly improve affinity beyond that achieved by the flexible 2-methoxyquinoline scaffold, indicating that the 2-methoxyquinoline core itself contains the essential pharmacophoric elements for high-affinity 5-HT₄R engagement [1]. While these data are for elaborated derivatives rather than the bare 2-methoxyquinolin-4-amine, they establish the 2-methoxyquinoline substructure as a privileged scaffold for 5-HT₄R ligand design, distinguishing it from quinoline cores bearing alternative substitution patterns.

GPCR Ligand Design Serotonin 5-HT₄ Receptor Conformational Constraint SAR

Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (TPSA) vs. Unsubstituted 4-Aminoquinoline

The computed physicochemical parameters of 2-methoxyquinolin-4-amine (LogP = 1.8256, TPSA = 48.14 Ų) differ materially from those of the unsubstituted parent compound 4-aminoquinoline (LogP ≈ 1.1–1.4, TPSA ≈ 38.9 Ų) [1]. The introduction of the 2-methoxy group increases lipophilicity by approximately 0.4–0.7 LogP units and expands the topological polar surface area by ~9 Ų. These differences place 2-methoxyquinolin-4-amine in a distinct region of drug-like chemical space: higher membrane permeability potential (due to increased LogP) combined with maintained or slightly improved solubility characteristics relative to higher alkoxy homologs. In the context of CNS drug discovery—where optimal LogP ranges of 1.5–2.7 and TPSA < 90 Ų are desirable—the 2-methoxy derivative sits in a favorable window that is harder to achieve with longer-chain alkoxy or halogenated 4-aminoquinolines [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Tuberculostatic Activity of 2-Oxy/Amino-quinoline Derivatives: Substitution-Dependent Efficacy Differentiation

The tuberculosis research community has evaluated the tuberculostatic properties of 2-oxy-4-amino-quinoline derivatives since the 1940s. A second paper associated with the Büchi et al. research program, titled 'Die tuberkulostatische Wirkung von 2-Oxy-4-amino-chinolin-Derivaten' (1949), reported that the 2-substitution pattern on 4-aminoquinolines directly determines in vitro activity against Mycobacterium tuberculosis H37Rv. While 2-methoxyquinolin-4-amine (the methyl ether of the 2-oxy series) was not the most potent congener, its intermediate activity profile distinguished it from both the more potent 2-butoxy derivatives and the essentially inactive 2-unsubstituted analogs. This work, together with parallel studies on 2-alkoxy-6-amino-cinchoninic acid hydrazides, establishes that antitubercular activity in this scaffold class is exquisitely sensitive to the 2-alkoxy chain length and branching [1][2].

Antitubercular Agents Quinoline SAR Mycobacterium tuberculosis

Optimal Application Scenarios for 2-Methoxyquinolin-4-amine Based on Evidenced Differentiation


Lead Optimization Starting Point for Balanced Local Anesthetic Potency–Toxicity Profiles

Based on the 1949 Büchi et al. quantitative comparison of 2-alkoxy-4-aminoquinolines against Percaine [1], 2-methoxyquinolin-4-amine serves as the optimal core scaffold for medicinal chemistry programs that require a balanced local anesthetic potency–toxicity profile. The 2-methoxy group delivers sufficient anesthetic activity without the disproportionate toxicity penalty observed with the 2-butoxy congener. Synthesis of N-substituted 2-methoxy-4-(aminoalkyl-amino)-quinolines using this compound as the nucleophilic partner enables systematic exploration of the amine side-chain SAR while holding the favorable 2-methoxy pharmacophore constant. This scaffold is particularly relevant for programs targeting sodium channel subtypes where the 7-chloro substituent (as in chloroquine-derived anesthetics) introduces unwanted antimalarial or lysosomotropic off-target effects.

Serotonin 5-HT₄ Receptor Ligand Discovery Using the 2-Methoxyquinoline Privileged Scaffold

Castriconi et al. (2014) demonstrated that 2-methoxyquinoline compounds achieve nanomolar 5-HT₄ receptor affinity comparable to the reference ligands cisapride and RS-23,597-190 [2]. 2-Methoxyquinolin-4-amine is the optimal entry point for constructing focused libraries of 5-HT₄R ligands through derivatization at the 4-amino position. The 2-methoxy substitution is critical: the study explicitly used 2-methoxyquinoline compounds 7a,b as the flexible scaffolds from which all conformationally constrained analogs were derived. Programs targeting irritable bowel syndrome (IBS), gastroesophageal reflux disease (GERD), or Alzheimer's disease (where 5-HT₄R agonism promotes non-amyloidogenic APP processing) should prioritize this scaffold over non-methoxylated or halogenated quinoline alternatives.

Physicochemical Calibration Standard for CNS Drug Discovery Profiling

With a computed LogP of 1.8256 and TPSA of 48.14 Ų , 2-methoxyquinolin-4-amine occupies a favorable position within CNS drug-like chemical space (LogP 1.5–2.7, TPSA < 90 Ų) [3]. It can serve as a calibration compound for high-throughput LogP and permeability assays (PAMPA, Caco-2) during CNS library profiling. Its intermediate lipophilicity—higher than unsubstituted 4-aminoquinoline (LogP ~1.2) but lower than the 7-chloro congener (LogP ~2.3)—makes it a valuable reference point for interpreting permeability-efflux relationships in quinoline-based CNS candidates. This application is supported by the well-characterized computed descriptors and the commercial availability of the compound at defined purity (95%) .

Antitubercular Scaffold Exploration with Controlled Alkoxy Chain-Length SAR

The 1949 tuberculostatic studies established that 2-oxy/alkoxy substitution is a determinant of anti-M. tuberculosis activity in the 4-aminoquinoline class [4]. 2-Methoxyquinolin-4-amine serves as the shortest-alkoxy active member of this series, making it the ideal baseline compound for SAR expansion. Researchers investigating novel antitubercular 4-aminoquinolines should use this compound as the methoxy anchor point, systematically varying the 4-amino substituent while comparing activity against the known 2-butoxy lead. This enables deconvolution of the contributions of 2-alkoxy chain length versus 4-amino derivatization to both antimycobacterial potency and mammalian cell cytotoxicity—a critical distinction given that longer alkoxy chains increase both efficacy and host-cell toxicity.

Quote Request

Request a Quote for 2-Methoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.